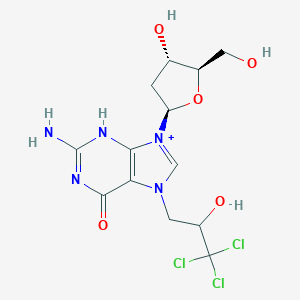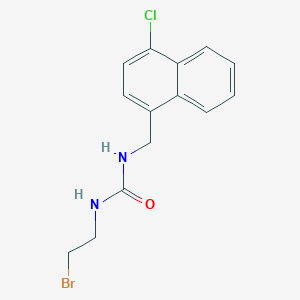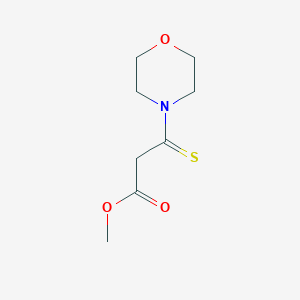
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate (MMSP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a thiol-based molecule that contains a morpholine ring and a methyl ester group. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumorigenic, and anti-oxidant effects.
作用机制
The mechanism of action of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is not fully understood. However, it has been proposed that Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate exerts its biological effects by modulating various signaling pathways. For example, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
生化和生理效应
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been reported to decrease the levels of inflammatory cytokines such as IL-6 and TNF-α. In addition, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
One of the main advantages of using Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate in lab experiments is its low toxicity. Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit low cytotoxicity in various cell lines. Additionally, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is stable under physiological conditions and can be easily synthesized in large quantities. However, one of the limitations of using Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is its limited solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for research on Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate. One potential direction is to investigate the potential of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate as a chemotherapeutic agent for cancer. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate and to optimize its pharmacokinetic properties.
合成方法
The synthesis of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate involves the reaction of 3-morpholin-4-yl-3-sulfanylidenepropanoic acid with methanol and thionyl chloride. The resulting compound is then purified using column chromatography. This method has been reported to yield Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate with high purity and yield.
科学研究应用
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been shown to possess anti-tumorigenic properties by inducing apoptosis in cancer cells. Additionally, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
属性
CAS 编号 |
19813-35-5 |
|---|---|
产品名称 |
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate |
分子式 |
C8H13NO3S |
分子量 |
203.26 g/mol |
IUPAC 名称 |
methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C8H13NO3S/c1-11-8(10)6-7(13)9-2-4-12-5-3-9/h2-6H2,1H3 |
InChI 键 |
LUURYRSGXCXZLA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=S)N1CCOCC1 |
规范 SMILES |
COC(=O)CC(=S)N1CCOCC1 |
同义词 |
4-Morpholinepropanoic acid, -bta--thioxo-, methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



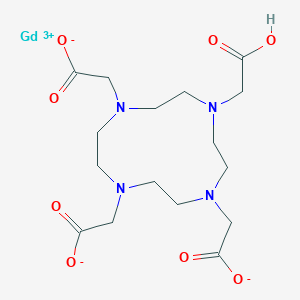
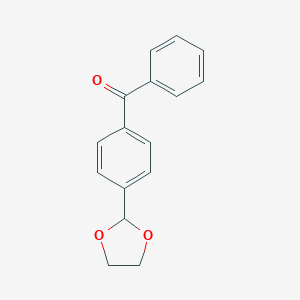
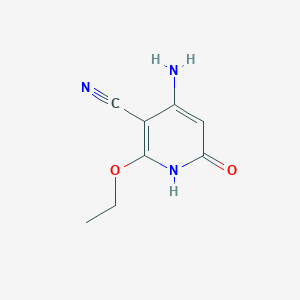
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
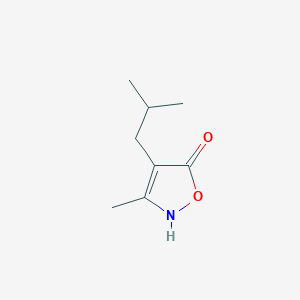
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
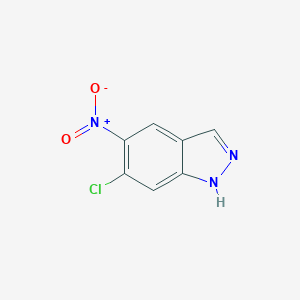
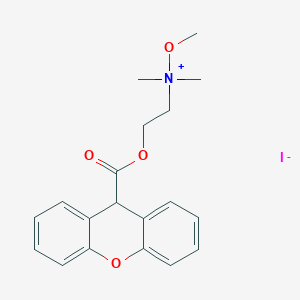
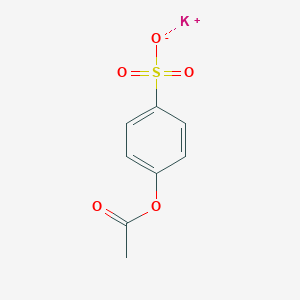
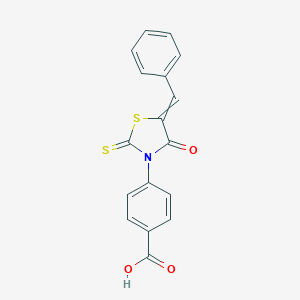
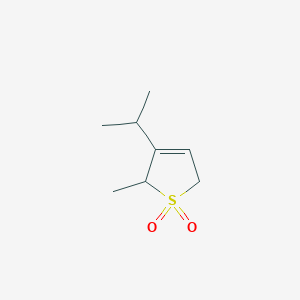
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
